Cas no 98897-11-1 (Adenosine,2-azido-N-[2-(4-hydroxyphenyl)-1-methylethyl]-, (R)- (9CI))

Adenosine,2-azido-N-[2-(4-hydroxyphenyl)-1-methylethyl]-, (R)- (9CI) structure
98897-11-1 structure
Product name:Adenosine,2-azido-N-[2-(4-hydroxyphenyl)-1-methylethyl]-, (R)- (9CI)
CAS No:98897-11-1
MF:C19H22N8O5
MW:442.42858
CID:806070
PubChem ID:5487050

Adenosine,2-azido-N-[2-(4-hydroxyphenyl)-1-methylethyl]-, (R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine,2-azido-N-[2-(4-hydroxyphenyl)-1-methylethyl]-, (R)- (9CI)
    • 2-azido-N(6)-4-hydroxyphenylisopropyladenosine
    • (3R,4S,5R)-2-[2-azido-6-[[(2R)-1-(4-hydroxyphenyl)propan-2-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
    • 2-Azido-N-[1-(4-hydroxyphenyl)propan-2-yl]-9-pentofuranosyl-9H-purin-6-amine
    • Adenosine, 2-azido-N-(2-(4-hydroxyphenyl)-1-methylethyl)-, (R)-
    • 98897-11-1
    • R-Ahpia
    • DTXSID20913007
    • Inchi: InChI=1S/C19H22N8O5/c1-9(6-10-2-4-11(29)5-3-10)22-16-13-17(24-19(23-16)25-26-20)27(8-21-13)18-15(31)14(30)12(7-28)32-18/h2-5,8-9,12,14-15,18,28-31H,6-7H2,1H3,(H,22,23,24)/t9-,12-,14-,15-,18?/m1/s1
    • InChI Key: UWPWCNXKEISFNC-KJMMEMRBSA-N
    • SMILES: CC(CC1=CC=C(C=C1)O)NC2=C3C(=NC(=N2)N=[N+]=[N-])N(C=N3)C4C(C(C(O4)CO)O)O

Computed Properties

  • Exact Mass: 442.171316
  • Monoisotopic Mass: 442.171316
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 160

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

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